Lead telluride

Catalog No.
S1503706
CAS No.
1314-91-6
M.F
PbTe
M. Wt
335 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead telluride

CAS Number

1314-91-6

Product Name

Lead telluride

IUPAC Name

tellanylidenelead

Molecular Formula

PbTe

Molecular Weight

335 g/mol

InChI

InChI=1S/Pb.Te

InChI Key

OCGWQDWYSQAFTO-UHFFFAOYSA-N

SMILES

[Te]=[Pb]

Canonical SMILES

[Te]=[Pb]

Lead telluride crystallizes in the sodium chloride structure, with lead atoms occupying the cation positions and tellurium forming the anionic lattice. It is classified as a narrow bandgap semiconductor with a bandgap of approximately 0.32 electron volts at room temperature. The compound appears as a gray crystalline solid and is known to occur naturally as the mineral altaite . Its high dielectric constant (around 1000) and notable hole mobility make it suitable for various electronic applications .

The semiconducting properties of PbTe play a crucial role in its applications. In thermoelectric devices, PbTe functions by converting heat into electricity through the Seebeck effect. The narrow band gap allows for efficient carrier generation and transport, leading to good thermoelectric performance []. In infrared detectors, PbTe absorbs infrared radiation due to its band gap energy matching the infrared spectrum range. This absorption generates electrical signals that can be detected [].

Lead telluride is toxic due to the presence of lead. Exposure can occur through inhalation, ingestion, or skin contact. Lead poisoning can lead to various health problems, including neurological damage and developmental issues in children.

Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) when handling PbTe, including gloves, safety glasses, and respirator.
  • Work in well-ventilated areas to minimize inhalation exposure.
  • Wash hands thoroughly after handling the material.
  • Properly dispose of waste according to regulations.

Thermoelectric devices:

  • PbTe exhibits excellent thermoelectric properties, meaning it can convert heat into electricity and vice versa. Scientists are actively researching ways to improve the efficiency of PbTe-based thermoelectric devices for applications in:
    • Waste heat recovery: Capturing waste heat from industrial processes and power plants to generate electricity. [Source: National Renewable Energy Laboratory (.gov) ]
    • Solid-state cooling: Creating portable and environmentally friendly solid-state refrigerators and coolers. [Source: ScienceDirect ]

Infrared detection:

  • PbTe is a sensitive near-infrared detector, meaning it can absorb and convert light in the near-infrared spectrum into electrical signals. This property makes it useful for:
    • Night vision applications: PbTe-based detectors are used in some night vision devices to capture and display images in low-light conditions. [Source: SPIE - International Society for Optics and Photonics ]
    • Astronomical observations: PbTe detectors are used in some astronomical telescopes to study infrared radiation emitted by celestial objects. [Source: Institute of Physics ]

Material science research:

  • PbTe serves as a model material for studying various physical phenomena in semiconductors, such as:
    • Electronic band structure: Understanding how electrons move within the material's structure is crucial for developing new materials with desired properties. [Source: Royal Society Publishing ]
    • Doping effects: Adding impurities (dopants) to PbTe can significantly alter its electrical and optical properties, allowing researchers to tailor the material for specific applications. [Source: American Elements ]

Lead telluride is relatively stable under normal conditions but can react with strong acids to produce toxic hydrogen telluride gas and lead salts. For example, when treated with hydrochloric acid, it can yield lead(II) chloride and hydrogen telluride . The compound also participates in various chemical diffusion processes, such as copper diffusion studies, which are relevant for understanding its behavior in thermoelectric applications .

Several methods exist for synthesizing lead telluride:

  • Chemical Precipitation: This method involves reacting lead nitrate with tellurium tetrachloride to produce lead telluride nanoparticles at relatively low temperatures .
  • Hydrothermal Synthesis: This technique allows for the controlled growth of lead telluride nanostructures in aqueous solutions under high pressure and temperature conditions.
  • Electrospinning: Lead telluride nanofibers can be produced through electrospinning techniques, which involve galvanic displacement reactions .
  • Mechanosynthesis: This method employs mechanical energy to induce
Unique FeaturesLead selenide0.27Infrared detectorsLower thermal conductivityBismuth telluride0.15Thermoelectric devicesHigher thermoelectric performanceCadmium telluride1.5Photovoltaic cellsWide bandgap suitable for solar energyTin selenide0.25Thermoelectric applicationsNon-toxic alternative to lead-based materials

Lead telluride's relatively low bandgap makes it particularly effective for thermoelectric applications compared to these other compounds, which often have higher bandgaps or different thermal properties.

Studies on the interactions of lead telluride with other materials have focused on its diffusion characteristics and doping mechanisms. For instance, research has shown that copper can diffuse into lead telluride at elevated temperatures, affecting its electronic properties . Additionally, doping with various elements (such as sodium or halogens) can significantly enhance its thermoelectric performance by optimizing carrier concentration and mobility .

Band Edge Structure and Configuration

Lead telluride crystallizes in the rock-salt (NaCl) structure, with lead atoms occupying cation sites and tellurium forming the anionic sublattice [1]. This arrangement creates a direct band gap of approximately 0.32 eV at room temperature, though the gap exhibits temperature dependence, narrowing to 0.19 eV at 4.2 K [5]. The valence band maximum and conduction band minimum are both located at the L-point of the Brillouin zone, resulting in multi-valley band degeneracy that enhances thermoelectric performance through increased density of states [3].

The degeneracy of the conduction band minima in n-type PbTe allows for high electron mobility, reaching up to $$4 \times 10^6$$ cm$$^2$$/V·s at cryogenic temperatures [5]. In p-type material, the valence band structure shows light and heavy hole bands separated by approximately 0.2 eV, with the heavier band becoming populated at elevated temperatures [3]. This temperature-dependent band alignment forms the basis for band convergence strategies discussed in later sections.

Metal-to-Semiconductor Transition Phenomena

PbTe exhibits pressure-induced metal-to-semiconductor transitions associated with structural phase changes. Under hydrostatic pressures exceeding 6 GPa, the material transforms from its ambient cubic phase to an orthorhombic structure, accompanied by a 20% reduction in electrical conductivity [1]. This transition correlates with modifications in the density of states near the Fermi level, as confirmed through Hall effect measurements showing carrier concentration drops from $$5 \times 10^{19}$$ cm$$^{-3}$$ to $$2 \times 10^{18}$$ cm$$^{-3}$$ during phase transformation [5].

Defect chemistry plays a critical role in determining transition characteristics. Native defects in stoichiometric PbTe create self-doped semiconductor behavior, with lead vacancies acting as acceptors ($$V{Pb}^{\prime\prime}$$) and tellurium vacancies serving as donors ($$V{Te}^{\bullet\bullet}$$) [1]. The equilibrium concentration of these defects follows the relationship:
$$
[V{Pb}^{\prime\prime}] \propto \exp\left(-\frac{Ef}{2kT}\right)
$$
where $$E_f$$ represents the Fermi level position relative to the valence band edge [4].

Band Convergence Mechanisms

Strategic alloying with selenium in PbTe$${1-x}$$Se$$x$$ systems enables precise control over band convergence. At 300 K, pure PbTe exhibits a 0.4 eV separation between the L-point valence band and the Σ-point secondary valence band [3]. Introducing 15% selenium reduces this separation to 0.25 eV, enabling simultaneous population of both bands at operational temperatures (600–900 K). This convergence increases the effective density of states mass from $$0.8me$$ to $$1.6me$$, boosting the Seebeck coefficient by 35% while maintaining high electrical conductivity [3].

The temperature dependence of band convergence follows:
$$
\Delta E(T) = \Delta E0 - \alpha T
$$
where $$\Delta E
0$$ = 0.4 eV and $$\alpha$$ = 0.35 meV/K for PbTe [3]. Alloying modifies these parameters, with PbTe$${0.85}$$Se$${0.15}$$ showing $$\alpha$$ = 0.28 meV/K, delaying complete band convergence to higher temperatures where thermal conductivity is reduced [3].

Electronic States and Carrier Transport Properties

Carrier transport in PbTe is dominated by acoustic phonon scattering at room temperature and ionized impurity scattering at cryogenic conditions. The electron mobility ($$\mue$$) follows:
$$
\mu
e \propto n^{-1/3} \quad \text{(77 K, acoustic scattering)}
$$
$$
\mue \propto n^{-4/3} \quad \text{(4.2 K, neutral impurity scattering)}
$$
as demonstrated in n-type crystals with carrier concentrations ($$n$$) ranging from $$2 \times 10^{17}$$ to $$5 \times 10^{19}$$ cm$$^{-3}$$ [5]. Grain boundary scattering becomes significant in polycrystalline films, reducing mobility by up to 60% compared to single crystals [4]. The effective mobility ($$\mu
{eff}$$) in thin films follows:
$$
\frac{1}{\mu{eff}} = \frac{1}{\muL} + \frac{1}{\mus} + \frac{1}{\mug}
$$
where $$\muL$$, $$\mus$$, and $$\mu_g$$ represent lattice, surface, and grain boundary contributions, respectively [4].

Structural Complexity and Electronic Behavior Correlation

Alloying PbTe with tin telluride (SnTe) introduces structural complexity through vacancy-mediated doping. The SnTe component exists in a non-stoichiometric phase with 50.1–51.1 at.% tellurium, creating tin vacancies ($$V{Sn}^{\prime\prime}$$) that act as acceptors [2]. In Pb$${1-x}$$Sn$$_x$$Te alloys, each 1% Sn substitution increases hole concentration by $$3 \times 10^{19}$$ cm$$^{-3}$$ due to vacancy formation [2]. This relationship is described by:
$$
p = 3.88 \times 10^{20} \times \left(\frac{x}{0.1}\right)^{0.7} \quad \text{cm}^{-3}
$$
where $$x$$ is the SnTe fraction [2].

Solution-Phase Approaches

Solution-phase synthesis represents one of the most versatile and widely adopted methodologies for lead telluride preparation, offering precise control over particle size, morphology, and composition. These approaches typically operate under mild conditions compared to high-temperature solid-state methods, making them attractive for producing nanostructured materials with tailored properties.

Hot Injection Techniques

Hot injection synthesis has emerged as a premier method for producing high-quality lead telluride nanocrystals with exceptional control over size distribution and crystallinity [1] [2]. This technique involves the rapid injection of tellurium precursors into a hot solution containing lead precursors, creating a burst of nucleation followed by controlled growth.

The fundamental mechanism involves preparing a lead oleate precursor through the dissolution of lead acetate trihydrate in a solution of oleic acid and octadecene at elevated temperatures. The lead acetate trihydrate is dissolved in oleic acid and octadecene, typically heated to 170°C under vacuum to remove moisture, then raised to 300°C under argon flow [1]. The tellurium precursor is prepared by dissolving elemental tellurium in trioctylphosphine at 120°C, creating a trioctylphosphine telluride solution [1].

The injection process occurs when the tellurium precursor is rapidly introduced into the hot lead oleate solution, causing immediate nucleation of lead telluride nanoparticles. The reaction temperature of 300°C provides sufficient energy for particle formation while maintaining control over growth kinetics [1]. Following nucleation, the temperature is typically reduced to 260°C for solution-phase annealing, which improves the stoichiometric ratio and reduces tellurium-rich compositions [1].

Multi-gram scale synthesis has been successfully demonstrated using this approach, yielding dispersible nanocrystals with diameters ranging from 25 to 50 nanometers [1] [2]. The hot injection technique produces nanoparticles with narrow size distributions and high crystallinity, making them suitable for applications requiring uniform material properties.

Wet Chemical Methods

Wet chemical synthesis encompasses a broad range of solution-based approaches that operate under relatively mild conditions, often at or near room temperature. These methods rely on chemical precipitation and controlled nucleation to form lead telluride nanostructures [3] [4].

Hydrothermal synthesis represents a prominent wet chemical approach, typically conducted in sealed vessels at temperatures between 120°C and 200°C. In this method, lead acetate and tellurium powder are reacted in sodium hydroxide solution with hydrazine hydrate serving as a reducing agent [3]. The basic solution facilitates the dissolution of tellurium dioxide and stabilizes the lead-containing complexes, while the elevated temperature and pressure conditions promote crystal growth.

The hydrothermal process enables the formation of various morphologies, including nanorods, nanowires, and nanoparticles, depending on reaction conditions [3] [5]. Temperature, reaction time, and precursor concentrations play crucial roles in determining the final morphology and size distribution of the products [5]. The method offers advantages of template-free synthesis and the ability to produce large quantities of material, though with somewhat less morphological control compared to hot injection techniques.

Room temperature wet chemical synthesis has also been explored, utilizing various capping agents and stabilizers to control particle growth and prevent agglomeration [6]. These approaches often employ alcoholic solvents and can produce nanostructures with sizes ranging from several nanometers to micrometers, depending on the specific reaction conditions employed.

Ligand-Mediated Synthesis

Ligand-mediated synthesis represents an advanced approach that utilizes organic molecules to control nucleation, growth, and surface properties of lead telluride nanostructures. This methodology relies on the coordination of ligands to lead and tellurium precursors, influencing both the reaction kinetics and the final nanoparticle properties [1] [2].

Thiolate-capped nanoparticles have been successfully synthesized using ligand exchange processes, where initially formed nanoparticles are treated with thiol-containing compounds to replace surface ligands [7] [8]. This approach allows for the modification of surface properties and the preparation of materials suitable for subsequent processing steps, such as gel formation or thin film deposition.

The ligand stripping technique has been developed to enhance electrical conductivity in nanoparticle assemblies. This process involves treating ligand-capped nanoparticles with sulfide or iodide sources, such as ammonium sulfide or tetrabutylammonium iodide, to remove surface ligands and enable better electrical contact between particles [1] [2]. The ligand stripping process can result in p-type or n-type doping, depending on the stripping agent employed, with sulfide treatment typically producing p-type materials and iodide treatment yielding n-type characteristics.

Oleic acid and trioctylphosphine are commonly employed as coordinating ligands in hot injection synthesis, providing both solubility and size control during nanoparticle formation [1]. These ligands can be subsequently replaced through exchange reactions, allowing for the tuning of surface properties and compatibility with different processing conditions.

Solid-State Reaction Pathways

Solid-state synthesis represents the most traditional and widely used method for producing bulk lead telluride materials, particularly for thermoelectric applications requiring large quantities of high-purity material [9] [10]. This approach involves the direct reaction of elemental lead and tellurium powders at elevated temperatures in controlled atmospheres.

The typical solid-state synthesis process begins with the preparation of stoichiometric mixtures of high-purity lead and tellurium powders, usually with purities exceeding 99.9% [10]. The powders are mixed in an agate mortar under inert atmosphere conditions to prevent oxidation, then shaped into pellets or loaded into sealed tubes for reaction [10].

Reaction temperatures typically range from 600°C to 1200°C, with optimal conditions depending on the desired crystallinity and phase purity [9] [10]. The reaction is usually conducted in evacuated silica tubes or under inert gas atmospheres to prevent oxidation and ensure stoichiometric control [11]. Reaction times vary from several hours to several days, depending on the temperature and desired degree of crystallization.

The Bridgman method represents a specialized solid-state approach used for growing single crystals of lead telluride [12]. This technique involves the slow cooling of molten lead telluride through a temperature gradient, allowing for the controlled crystallization of large, high-quality single crystals suitable for detailed physical property studies.

Thermal decomposition methods have been developed that involve the reaction of lead acetate with tellurium powder in reducing atmospheres, typically hydrogen gas [9]. This approach allows for better control over the reaction kinetics and can produce fine crystalline particles with controlled morphologies. The use of hydrogen atmosphere facilitates the reduction of lead acetate and promotes the formation of stoichiometric lead telluride compositions.

Electrochemical Fabrication Techniques

Electrochemical synthesis offers unique advantages for the controlled deposition of lead telluride thin films and nanostructures, particularly for applications requiring precise geometric control and integration with electronic devices [13] [14] [15].

Electrodeposition Protocols

Electrodeposition of lead telluride typically involves the cathodic reduction of lead and tellurium ions from aqueous solutions containing lead salts and tellurium dioxide [13] [16]. The process requires careful control of solution composition, pH, and electrodeposition parameters to achieve stoichiometric and adherent deposits.

Standard electrodeposition solutions contain lead nitrate or lead acetate as the lead source, with concentrations typically ranging from 0.05 to 0.5 molar [13]. Tellurium dioxide serves as the tellurium source, with concentrations generally maintained at 0.001 to 0.01 molar to achieve near-stoichiometric deposits [13]. The pH of the electrolyte is crucial, with values typically adjusted to 2.2 to 10 depending on the specific system and substrate employed [13] [16].

UNII

V1OG6OA4BJ

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (55.79%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-91-6

Wikipedia

Lead(II) telluride
Lead telluride

General Manufacturing Information

Lead telluride (PbTe): ACTIVE

Dates

Last modified: 08-15-2023

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